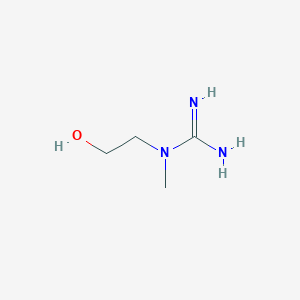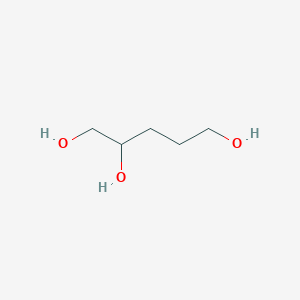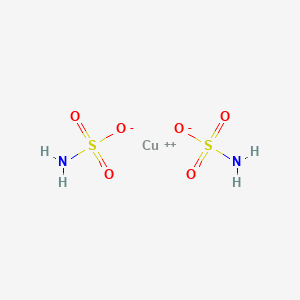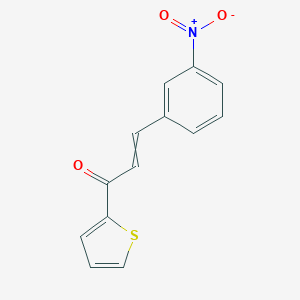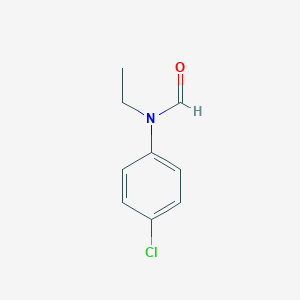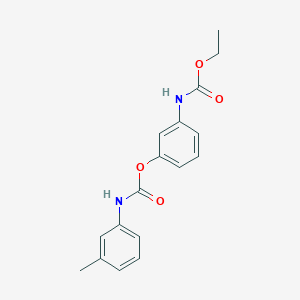
硫化镧
描述
Lanthanum sulfide is a binary inorganic chemical compound composed of lanthanum metal and sulfur, with the chemical formula La₂S₃. It typically forms reddish-yellow crystals and is known for its high melting point of approximately 2,100°C. Lanthanum sulfide is utilized in various industrial applications, including glass manufacturing and optical fibers, due to its unique properties .
科学研究应用
Lanthanum sulfide has a wide range of scientific research applications:
Electrocatalysis: Lanthanum sulfide is used as an electrocatalyst for oxygen evolution reactions in renewable energy systems.
Supercapacitors: Lanthanum sulfide nanorods and composites are utilized in supercapacitor applications due to their high specific capacitance and energy storage capabilities.
Environmental Remediation: Lanthanum sulfide nanoparticles are employed for the removal of contaminants, such as tetracycline, from aqueous media.
Optoelectronics: Lanthanum sulfide is used in the production of optoelectronic devices, including optical fibers and special types of optical glass.
作用机制
Target of Action
Lanthanum sulfide (La2S3) is a compound that primarily targets various environmental and industrial applications. It has been used as an adsorbent for the removal of tetracycline from aqueous media . The presence of positively charged lanthanum ions (La3+) and negative sulfide ions (S2-) provides high sorption capacity . In addition, it has been used as a catalyst in electrochemical reactions .
Mode of Action
The interaction of lanthanum sulfide with its targets involves ionic binding and precipitation of insoluble complexes within the lumen of the environment, thereby preventing the absorption of targeted substances . For instance, in the removal of tetracycline, the compound forms a monolayer sorption pattern .
Biochemical Pathways
The biochemical pathways affected by lanthanum sulfide are primarily related to the adsorption and removal processes of certain substances in the environment. The compound’s interaction with these substances can lead to changes in their biochemical cycles .
Pharmacokinetics
The compound’s adsorption capacity, for instance, can be influenced by several parameters such as the adsorbent dosage, ionic strength, pH, contact time, and initial solution concentration .
Result of Action
The result of lanthanum sulfide’s action is the effective removal or reduction of targeted substances in the environment. For example, it has been shown to have a high adsorption capacity for tetracycline, with an appropriate adsorption capacity of 56.81 mg g−1 . In electrochemical reactions, it has demonstrated superior activity for hydrogen evolution reaction (HER) to pristine and commercial molybdenum sulfide .
Action Environment
The action, efficacy, and stability of lanthanum sulfide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s sorption capacity . Additionally, the presence of other substances, such as reduced graphene oxide (rGO), can improve the electrochemical characteristics of lanthanum sulfide .
生化分析
Biochemical Properties
Lanthanum sulfide nanoparticles have been utilized in the adsorption and removal process of certain antibiotics from aqueous media . The presence of positively charged lanthanum ions and negative sulfide ions provides high sorption capacity .
Cellular Effects
Its role in adsorption processes suggests that it may interact with cellular components and influence their function .
Molecular Mechanism
The molecular mechanism of Lanthanum sulfide’s action is largely based on its adsorption capacity. It’s believed to exert its effects at the molecular level through interactions with various biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, Lanthanum sulfide has been shown to effectively remove certain compounds from aqueous media over time
准备方法
Lanthanum sulfide can be synthesized through several methods:
- Lanthanum metal reacts with sulfur vapor to form lanthanum sulfide:
Sulfur Vapor Reaction: 2La+3S→La2S3
Lanthanum reacts with hydrogen sulfide to produce lanthanum sulfide and hydrogen gas:Hydrogen Sulfide Reaction: 2La+3H2S→La2S3+3H2
Lanthanum oxide reacts with hydrogen sulfide in the presence of reducing agents such as carbon to form lanthanum sulfide:Lanthanum Oxide Reduction: La2O3+3H2S+3C→La2S3+3CO2+3H2
These methods are commonly used in both laboratory and industrial settings to produce lanthanum sulfide .
化学反应分析
Lanthanum sulfide undergoes various chemical reactions, including:
- Lanthanum sulfide reacts with hot water to form lanthanum hydroxide and hydrogen sulfide:
Reaction with Water: La2S3+6H2O→2La(OH)3+3H2S
Lanthanum sulfide reacts with hydrochloric acid to produce lanthanum chloride and hydrogen sulfide:Reaction with Acids: La2S3+6HCl→2LaCl3+3H2S
Lanthanum sulfide is oxidized by oxygen in the atmosphere to form lanthanum oxide and sulfur dioxide:Oxidation: 2La2S3+9O2→2La2O3+6SO2
These reactions highlight the reactivity of lanthanum sulfide with water, acids, and oxygen .
相似化合物的比较
Lanthanum sulfide can be compared with other similar compounds, such as:
Cerium(III) sulfide: Similar to lanthanum sulfide, cerium(III) sulfide is used in various industrial applications.
Promethium(III) sulfide: Promethium(III) sulfide shares similar chemical properties with lanthanum sulfide but is less commonly used due to the limited availability of promethium.
Lanthanum oxide: Lanthanum oxide is another compound of lanthanum used in optical applications.
Lanthanum sulfide’s unique properties and versatility make it a valuable compound in various scientific and industrial fields.
属性
IUPAC Name |
lanthanum(3+);trisulfide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2La.3S/q2*+3;3*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYSNXOWNOTGMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[S-2].[S-2].[S-2].[La+3].[La+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
La2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40923320 | |
| Record name | Lanthanum sulfide (2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40923320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12031-49-1, 12325-81-4 | |
| Record name | Lanthanum sulfide (La2S3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012031491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lanthanum sulfide (La2S3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lanthanum sulfide (2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40923320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lanthanum disulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.344 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dilanthanum trisulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.580 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula and weight of lanthanum sulfide?
A1: The most common form of lanthanum sulfide is La2S3, with a molecular weight of 373.998 g/mol. []
Q2: What crystal structures are observed in lanthanum sulfide?
A2: Lanthanum sulfide exhibits polymorphism, with different crystal structures depending on temperature and synthesis conditions. The most common polymorphs are the cubic γ-phase, stable at high temperatures, and the orthorhombic α-phase. [, , ]
Q3: Are there spectroscopic techniques used to characterize lanthanum sulfide?
A3: Yes, various spectroscopic techniques are employed, including Raman spectroscopy, which helps identify different phases and analyze vibrational modes. UV-Vis spectroscopy is used to determine the optical band gap of lanthanum sulfide materials. [, , ]
Q4: How does the composition of calcium lanthanum sulfide (CLS) affect its properties?
A5: The ratio of calcium sulfide (CaS) to lanthanum sulfide (La2S3) in CLS significantly influences its structural, thermal, and optical properties. [] For instance, increasing the CaS fraction generally leads to a decrease in stiffness and an increase in the lattice parameter. []
Q5: How does gallium lanthanum sulfide (GLS) differ from other chalcogenide glasses in terms of photo-induced effects?
A6: Unlike arsenic sulfide (As2S3)-based glasses, GLS exhibits superior resistance to photo-induced effects such as photo-darkening and photo-induced crystallization. This makes it a more desirable material for applications like integrated optics, where long-term stability is crucial. []
Q6: Can lanthanum sulfide be used as a catalyst for hydrogen evolution?
A7: Yes, lanthanum sulfide has shown promising catalytic activity for the hydrogen evolution reaction (HER). [] Notably, hybrid catalysts incorporating lanthanum sulfide and molybdenum sulfide (MoS2) exhibit enhanced HER performance compared to pristine MoS2. []
Q7: How has density functional theory (DFT) been used to study calcium lanthanum sulfide (CLS)?
A8: DFT simulations have been instrumental in understanding the relationship between composition and various properties of CLS. These studies have provided insights into the structural, electronic, mechanical, and vibrational characteristics of CLS solid solutions. []
Q8: Can DFT calculations predict the impact of defects on CLS properties?
A9: Yes, DFT calculations have been employed to investigate the effect of point defects, such as sulfur vacancies and oxygen impurities, on the properties of CLS. [] This knowledge is crucial for optimizing the material's performance in various applications.
Q9: What are the potential applications of lanthanum sulfide in electronics?
A10: Lanthanum sulfide thin films have demonstrated potential for use in field emission devices. [] Their nanocrystalline structure and low work function make them attractive candidates for applications requiring efficient electron emission. []
Q10: How is lanthanum sulfide being explored for optical applications?
A11: Lanthanum sulfide-based materials, such as calcium lanthanum sulfide (CLS) and gallium lanthanum sulfide (GLS), are being investigated for their potential in infrared (IR) optics. [, , ] Their transparency in the infrared region makes them suitable for applications like IR windows, domes, and optical fibers. [, , ]
Q11: Can lanthanum sulfide be used in lasers?
A12: Yes, lanthanum sulfide glasses doped with rare-earth ions, such as dysprosium (Dy3+) or erbium (Er3+), have shown promise for developing mid-infrared fiber lasers. [, , ] These materials possess favorable spectroscopic properties, including large emission cross-sections, for efficient laser operation in the mid-infrared region. [, , ]
Q12: What methods are used to synthesize lanthanum sulfide?
A12: Lanthanum sulfide can be synthesized using various methods, including:
- Direct reaction of elements: Reacting lanthanum and sulfur at high temperatures. []
- Sulfurization of lanthanum compounds: Reacting lanthanum oxide or lanthanum chloride with a sulfurizing agent like hydrogen sulfide (H2S) or carbon disulfide (CS2). [, , ]
- Wet chemical methods: Precipitating lanthanum sulfide precursors from solution, followed by thermal decomposition. []
Q13: How is calcium lanthanum sulfide (CLS) typically prepared?
A13: CLS is often synthesized through a two-step process:
- Co-precipitation: Simultaneously precipitating calcium and lanthanum precursors, usually carbonates, from a solution. []
- Sulfurization: Converting the precipitated precursors into CLS using a sulfurizing agent, commonly CS2, at elevated temperatures. []
Q14: What challenges are associated with processing lanthanum sulfide ceramics?
A15: Achieving high optical transparency in lanthanum sulfide ceramics can be challenging due to factors like scattering and broadband absorption. [] Research efforts have focused on optimizing processing parameters, such as powder synthesis, milling, and sintering conditions, to enhance the optical quality of these ceramics. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



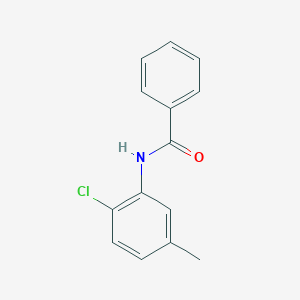
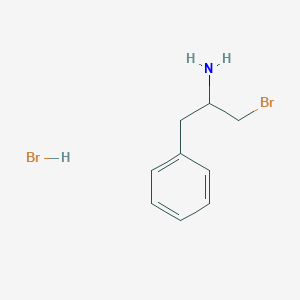
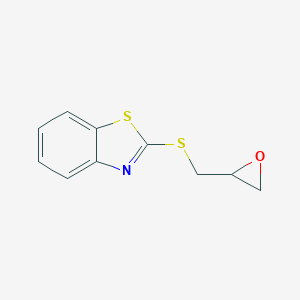
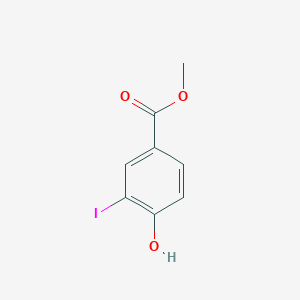
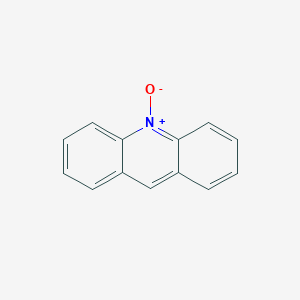
![2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B82927.png)
